

Solubility and melting point of 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene

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Compound of Interest

Compound Name: 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene

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An In-depth Technical Guide on the Physicochemical Properties of **1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and melting point of **1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene**, a key intermediate in the synthesis of pharmaceuticals, including the SGLT2 inhibitor Dapagliflozin.^{[1][2]} This document details its physicochemical properties, standardized experimental protocols for their determination, and relevant biochemical pathways.

Physicochemical Properties

1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene is a white to light-yellow crystalline powder. It is a versatile building block in organic synthesis due to its unique arrangement of functional groups. Key quantitative data are summarized in the table below.

Property	Value	Source
Melting Point	82-85 °C	
Water Solubility	Sparingly soluble (1.6E-3 g/L at 25 °C)	[3]
Organic Solvent Solubility	Soluble in ethanol, methanol, and dichloromethane	
Molecular Formula	C ₁₅ H ₁₄ ClIO	[4]
Molecular Weight	372.63 g/mol	[4]
Appearance	White to light-yellow crystalline powder	

Experimental Protocols

Detailed methodologies for determining the melting point and solubility of **1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene** are crucial for quality control and experimental reproducibility.

Melting Point Determination Protocol (Capillary Method)

This protocol describes the determination of the melting point range using a standard melting point apparatus (e.g., Mel-Temp or Thiele tube).[5]

- Sample Preparation:
 - Ensure the **1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene** sample is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle.
 - Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the tube.
 - Tap the bottom (sealed end) of the capillary tube on a hard surface to compact the powder to a height of 1-2 mm.[2]
- Apparatus Setup:

- Place the packed capillary tube into the heating block or oil bath of the melting point apparatus.
- Position a calibrated thermometer so that the bulb is level with the sample in the capillary tube.^[5]
- Measurement:
 - Begin heating the apparatus. For an initial, rapid determination, a faster heating rate can be used to find an approximate melting point.
 - For an accurate measurement, allow the apparatus to cool and begin heating again at a slow, controlled rate of 1-2 °C per minute as the temperature approaches the expected melting point.^[5]
 - Record the temperature (T_1) at which the first drop of liquid appears.
 - Record the temperature (T_2) at which the entire sample has completely melted into a clear liquid.
 - The melting point is reported as the range $T_1 - T_2$. For a pure compound, this range is typically narrow (0.5-1.0 °C).^[5]
- Safety Precautions:
 - Always wear safety goggles.
 - The melting point apparatus can reach high temperatures; handle with care to avoid burns.

Solubility Determination Protocol (Shake-Flask Method)

This protocol outlines a standard procedure for qualitatively and quantitatively assessing the solubility of the compound in various solvents.

- Qualitative Assessment:
 - Place approximately 0.1 g of the compound into a small test tube.

- Add 3 mL of the desired solvent (e.g., water, ethanol, dichloromethane) in portions, shaking vigorously after each addition.[6]
- Observe if the solid dissolves completely. Classify as "soluble," "sparingly soluble," or "insoluble."
- Quantitative Assessment (for Water Solubility):
 - Add an excess amount of **1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene** to a known volume of purified water in a sealed vial or flask.
 - Agitate the mixture at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
 - Allow the undissolved solid to settle.
 - Carefully extract a sample of the supernatant liquid, ensuring no solid particles are transferred. Centrifugation or filtration can be used to clarify the solution.
 - Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
 - The determined concentration represents the solubility of the compound at that specific temperature.

Visualizations: Synthesis and Biological Relevance

Synthesis Workflow

The synthesis of **1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene** often involves the reduction of a ketone precursor. The following diagram illustrates a common synthetic pathway.[1][5]

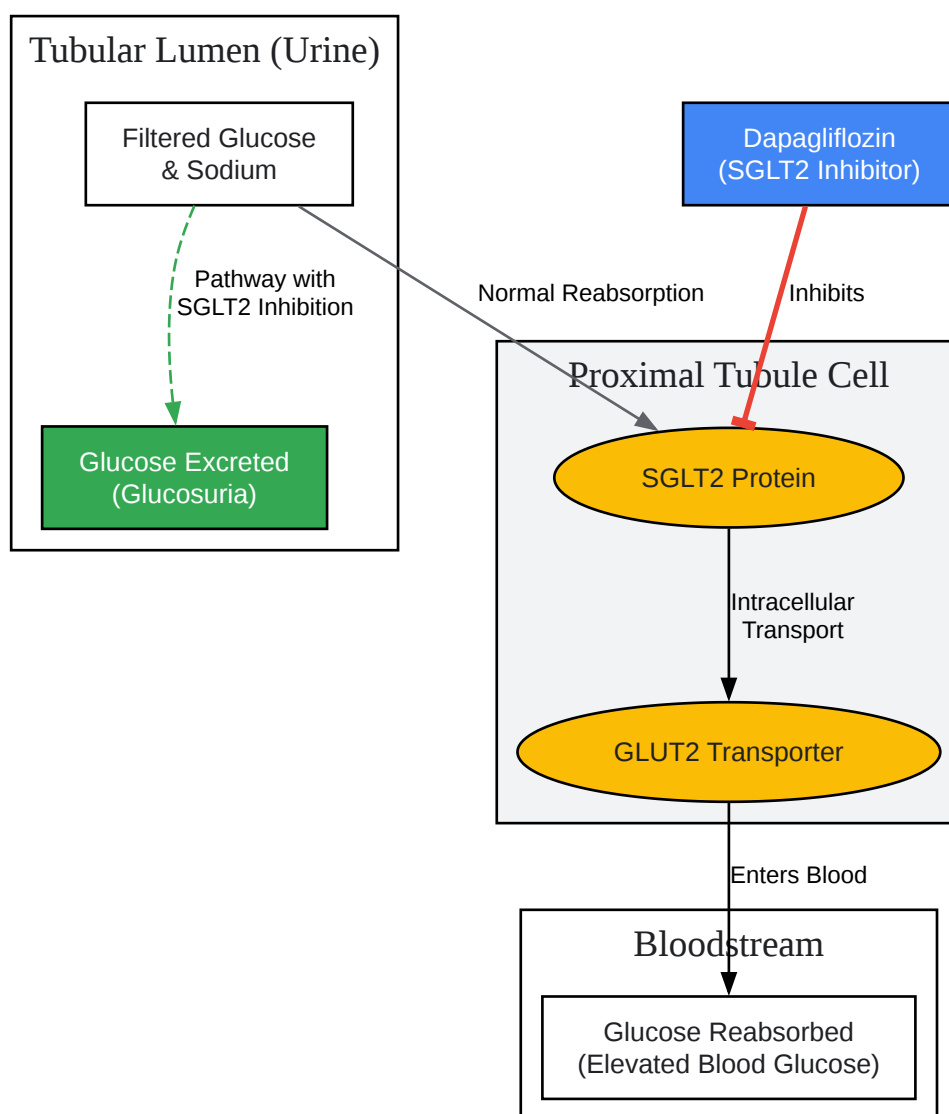


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Caption: A simplified workflow for the synthesis of the target compound via reduction.

Biological Context: Mechanism of SGLT2 Inhibition

1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene is a crucial intermediate for Dapagliflozin, an SGLT2 inhibitor.[2] These drugs lower blood glucose by targeting the sodium-glucose cotransporter 2 (SGLT2) protein in the kidneys. The diagram below illustrates this mechanism of action.[7][8]



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Caption: Mechanism of action for SGLT2 inhibitors like Dapagliflozin.

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